N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide
Description
The compound N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide is a pyridinone-containing acetamide derivative featuring a benzodioxole moiety and a benzyloxy-substituted pyridinone ring. Below, we compare this compound with key analogs, focusing on structural variations, synthetic methodologies, and inferred bioactivity.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(2-methyl-4-oxo-5-phenylmethoxypyridin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5/c1-15-9-18(25)21(27-13-16-5-3-2-4-6-16)11-24(15)12-22(26)23-17-7-8-19-20(10-17)29-14-28-19/h2-11H,12-14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKUFVSAOQJXCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CN1CC(=O)NC2=CC3=C(C=C2)OCO3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxol core This can be achieved through the cyclization of catechol derivatives under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxol moiety can be oxidized to form quinones.
Reduction: The pyridinone ring can be reduced to form pyridine derivatives.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like ammonia (NH₃) or amines can be employed.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Pyridine derivatives.
Substitution: Amides or substituted amides.
Scientific Research Applications
N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide is a complex organic compound with a molecular structure featuring a benzo[d][1,3]dioxol moiety, a pyridinone ring, and an acetamide group. It can undergo various chemical reactions, including oxidation to form quinones. The combination of the benzo[d][1,3]dioxol moiety and the pyridinone ring makes it unique compared to similar compounds, potentially giving it distinct chemical and biological properties.
IUPAC Name and Identifiers
- IUPAC Name: N-(1,3-benzodioxol-5-yl)-2-(2-methyl-4-oxo-5-phenylmethoxypyridin-1-yl)acetamide
- InChI: InChI=1S/C22H20N2O5/c1-15-9-18(25)21(27-13-16-5-3-2-4-6-16)11-24(15)12-22(26)23-17-7-8-19-20(10-17)29-14-28-19/h2-11H,12-14H2,1H3,(H,23,26)
Potential Applications
Due to its unique structure, this compound may be of interest in diverse scientific fields. While specific applications are not detailed in the provided search results, the presence of the benzo[d][1,3]dioxol moiety suggests it could be explored in contexts where similar compounds are utilized. For instance, benzo[d][1,3]dioxol derivatives have been used in the synthesis of pharmaceuticals, agrochemicals, and fragrances. The pyridinone ring is a common structural motif in various biologically active compounds, including kinase inhibitors and antiviral agents. The acetamide group can participate in hydrogen bonding and influence the compound's solubility and interactions with biological targets.
Related Compounds
- N-(benzo[d][1,3]dioxol-5-yl)-acetamide: Similar structure but lacks the pyridinone ring.
- 2-(5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide: Similar structure but lacks the benzo[d][1,3]dioxol moiety.
Potential Reactions
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For instance, if used as an anticancer agent, it may interact with cellular targets such as enzymes or receptors, disrupting cancer cell growth and proliferation. The molecular pathways involved would include apoptosis induction, cell cycle arrest, or inhibition of specific signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Variations
The target compound’s core structure includes:
- Benzo[d][1,3]dioxol-5-yl group : A common motif in bioactive molecules, often associated with improved metabolic stability and binding affinity.
- Pyridinone ring: The 4-oxopyridin-1(4H)-yl moiety, substituted at position 5 with a benzyloxy group and at position 2 with a methyl group.
Key Analogs:
Physicochemical Properties
- Solubility: Pyridinone-containing analogs (e.g., CAS 941974-26-1) may exhibit lower solubility than ketone-based derivatives (e.g., 4p–4u) due to increased planarity and hydrogen-bonding capacity .
- Melting Points: Pyridinone derivatives (e.g., K-16, m.p. 55.2–55.5°C) generally have lower melting points compared to rigid spirocyclic compounds (e.g., B1 in ) .
Comparison with Analogs:
- K-16 : Synthesized via reaction of 2-((3-methylbenzyl)thio)acetic acid with benzo[d][1,3]dioxol-5-amine using oxalyl chloride and triethylamine .
- 4p–4u : Prepared via silver-catalyzed decarboxylative acylation, yielding α-ketoamides with diverse N-substituents .
- CAS 941974-26-1: Likely synthesized using fluorinated benzyl halides for O-alkylation of pyridinone intermediates .
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features. The compound consists of a benzo[d][1,3]dioxol moiety, a pyridinone ring, and an acetamide group, which may confer distinct biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C20H22N2O4. Its structure includes:
- Benzo[d][1,3]dioxol moiety : Known for its role in various biological activities.
- Pyridinone ring : Often associated with antimicrobial and anti-inflammatory properties.
- Acetamide group : Typically enhances solubility and bioavailability.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing several key pharmacological effects:
Antimicrobial Activity
Research indicates that derivatives of pyridinone compounds exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures to this compound showed potent activity against Gram-positive and Gram-negative bacteria, suggesting potential utility as antimicrobial agents .
Anti-inflammatory Effects
The benzo[d][1,3]dioxol moiety is known for its anti-inflammatory properties. Compounds containing this structure have been shown to inhibit the production of pro-inflammatory cytokines in vitro. This suggests that this compound may also exert similar effects .
Central Nervous System Activity
Given the structural similarities to benzodiazepines, there is potential for this compound to interact with GABA-A receptors. Initial computational studies predict high binding affinity for these receptors, which could lead to sedative or anxiolytic effects .
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- GABA-A receptor modulation : Similar compounds have shown to act as partial agonists at GABA-A receptors, influencing neurotransmitter release and neuronal excitability .
- Inhibition of inflammatory mediators : The compound may inhibit pathways involved in the synthesis of inflammatory cytokines or prostaglandins.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Antimicrobial Efficacy : A study on pyridinone derivatives found that modifications to the benzo[d][1,3]dioxol structure enhanced antibacterial activity significantly compared to unmodified counterparts .
- CNS Effects : In animal models, compounds with similar structures have been reported to reduce anxiety-like behaviors, indicating a potential for therapeutic use in anxiety disorders .
- Toxicological Studies : Preliminary toxicological assessments suggest that while the compound exhibits promising biological activity, further studies are needed to evaluate safety profiles and side effects associated with chronic use .
Q & A
Basic: What are the critical steps for synthesizing N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide, and how can purity be ensured?
The synthesis involves coupling a thioacetic acid derivative with benzo[d][1,3]dioxol-5-amine. Key steps include:
- Activation of carboxylic acid : Use oxalyl chloride in dichloromethane at 0°C to convert 2-((3-methylbenzyl)thio)acetic acid to its acid chloride .
- Amide bond formation : React the acid chloride with benzo[d][1,3]dioxol-5-amine in dioxane, using triethylamine as a base, followed by acidification to pH 4-5 .
- Purification : Column chromatography (silica gel) and recrystallization yield a pure product (62% yield). Purity is confirmed via melting point analysis, NMR (e.g., δ 2.31 ppm for methyl protons), and HRMS .
Common pitfalls : Incomplete acid chloride formation or residual solvents. Ensure reaction times (0.5 h at 0°C, 2 h at RT) and use drying agents like MgSO4 .
Basic: Which characterization techniques are essential for confirming the structure of this compound?
- <sup>1</sup>H/<sup>13</sup>C NMR : Identify aromatic protons (δ 6.73–7.19 ppm for benzodioxole and pyridinone moieties) and methyl groups (δ 2.31 ppm) .
- HRMS : Confirm molecular weight (e.g., [M+Na]<sup>+</sup> at m/z 338.0825) .
- Melting Point : Sharp melting range (55.2–55.5°C) indicates purity .
- IR Spectroscopy : Validate carbonyl stretches (~1660 cm<sup>-1</sup> for acetamide) if performed .
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex aromatic regions .
Advanced: How can researchers design bioactivity assays to evaluate this compound’s mechanism of action in plant models?
- Model Systems : Use Arabidopsis thaliana (DR5:GUS, tir1, yucQ mutants) and Oryza sativa for monocot/dicot comparisons .
- Assay Setup :
- Seedlings grown on ½ MS agar with compound (0.001–10 µM) and controls (e.g., NAA for auxin-like activity) .
- Quantify primary root length (ImageJ) and lateral root density (WinRHIZO) after 7–14 days .
- Mechanistic Probes : GUS staining in DR5:GUS lines to assess auxin-response element activation .
Data Interpretation : Compare mutant responses (e.g., tir1 vs. wild-type) to determine if activity is auxin receptor-dependent .
Advanced: How should conflicting bioactivity data between synthetic batches be resolved?
- Source Identification :
- Bioassay Replication : Repeat assays with independent biological replicates (≥3) under controlled conditions (22°C, 16h light/8h dark) .
- Dose-Response Analysis : Confirm activity across a concentration gradient to rule out batch-specific toxicity .
Advanced: What strategies optimize substituent modifications to enhance bioactivity?
- SAR Studies :
- Synthetic Routes : Use parallel synthesis (e.g., Ugi reaction) for rapid generation of analogs, as seen in related acetamide derivatives .
- Evaluation : Test analogs in root elongation assays and compare EC50 values to establish potency trends .
Advanced: How can computational methods predict this compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock Vina to model binding to auxin receptors (e.g., TIR1) or enzymes like YUCCA .
- Pharmacophore Mapping : Identify critical hydrogen bond acceptors (e.g., pyridinone oxygen) and hydrophobic regions (benzodioxole) .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to validate docking poses .
Advanced: What analytical methods resolve challenges in quantifying this compound in biological matrices?
- Extraction : Use liquid-liquid extraction (dichloromethane:water) to isolate the compound from plant tissues .
- Quantification :
Advanced: How do solvent polarity and reaction temperature influence synthetic yield?
- Solvent Effects : Polar aprotic solvents (e.g., dioxane) improve amide coupling efficiency by stabilizing intermediates .
- Temperature Control :
- Low temperature (0°C) minimizes side reactions during acid chloride formation .
- Room temperature (RT) for amide coupling balances reactivity and selectivity .
Optimization Example : Replacing dichloromethane with THF reduced yields by 15% due to poor solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
